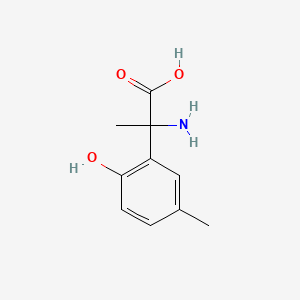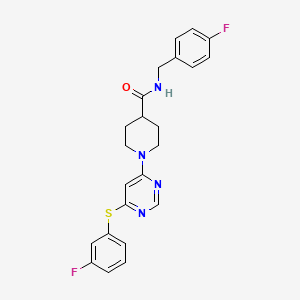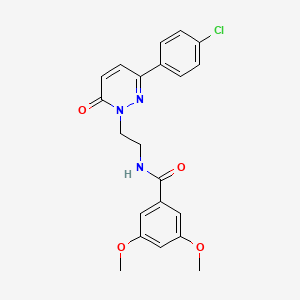![molecular formula C8H12O3 B2411537 Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622218-77-2](/img/structure/B2411537.png)
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a cyclic ester compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . This compound is known for its unique bicyclic structure, which includes a three-membered oxirane ring fused to a five-membered ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of propanedioic acid, 1-ethyl 3-(2-propen-1-yl) ester under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Derivatives of this compound have been studied for their potential antimalarial activities.
Material Sciences: The compound’s unique structure makes it useful in the study of conformational behavior and crystal structure analysis.
Catalysis: It is used in various catalytic reactions, including gold (I)-catalyzed three-component addition reactions.
Wirkmechanismus
The mechanism of action of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate: This compound has a similar bicyclic structure but differs in the position of the oxo group and the stereochemistry.
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another similar compound with slight variations in the functional groups and stereochemistry.
Uniqueness
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness .
Eigenschaften
IUPAC Name |
ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZADIYBHRMTFZ-DGUCWDHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2[C@H](C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)






![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

